2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride
Overview
Description
2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride is a chemical compound with the CAS Number: 1144082-54-1 . It has a molecular weight of 218.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H15N3O.2ClH/c1-9(2)4-3-8-6(10)5-7;;/h3-5,7H2,1-2H3,(H,8,10);2*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 218.13 . The storage temperature is ambient .Scientific Research Applications
Synthesis and Chemical Behavior
- General Syntheses and Chemical Properties : A study detailed general syntheses of 2-bis-(dimethylaminomethyl)acetamides, exploring the reaction of N-mono-substituted acetamides with dimethyl(methylene)ammonium chloride in the presence of phosphorus oxychloride, highlighting the C-aminomethylation observed in all cases which may result from the formation of imidoyl chlorides as intermediates Brunschweiger & Heber, 2001.
Analytical and Environmental Applications
- Detection of Carbonyl Compounds : The development of a new molecular probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), for trace measurement of carbonyl compounds in water samples was reported. This probe allows for sensitive detection of aldehydes and ketones, even at concentrations less than 1 μM, demonstrating an innovative approach for environmental monitoring Houdier et al., 2000.
Medicinal Chemistry and Drug Design
- Antitumor Activity : A comprehensive study on 2-[2-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones explored amino and acylamino substitutions on the anthracene nucleus. This research highlighted the significant variation in antitumor potency based on the position of substitution, identifying compounds with enhanced efficacy compared to the parent compound, azonafide, and suggesting potential pathways for the development of more effective cancer therapies Sami et al., 1995.
Biological and Environmental Studies
- Enhancement of Molecular Imprinted Polymers : Investigation into the enhancement of molecular imprinted polymer organic fillers on bagasse cellulose fibers, utilizing compounds derived from reactions involving 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide. This study provides insight into the utility of these polymers for environmental applications, including antimicrobial activities and molecular docking studies, showcasing the versatility of such compounds in both environmental and biological contexts Fahim & Abu-El Magd, 2021.
Safety and Hazards
Properties
IUPAC Name |
2-amino-N-[2-(dimethylamino)ethyl]acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.2ClH/c1-9(2)4-3-8-6(10)5-7;;/h3-5,7H2,1-2H3,(H,8,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXXRMIEZPJIEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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